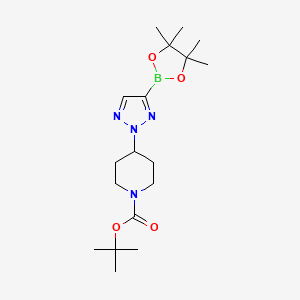

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Description

Structural Overview and Nomenclature

The compound features three distinct functional groups:

- tert-Butyl carbamate : A sterically hindered protecting group at the piperidine nitrogen, enhancing solubility and stability.

- Piperidine ring : A six-membered saturated nitrogen heterocycle serving as a conformational scaffold.

- 1,2,3-Triazole-dioxaborolane hybrid : A 1,2,3-triazole ring linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling dual reactivity in click chemistry and Suzuki-Miyaura couplings.

The IUPAC name derives sequentially from these components:

- tert-Butyl (piperidine-1-carbonyl) core

- 4-Position substitution with a 2H-1,2,3-triazol-2-yl group

- 4-Position triazole substitution with a dioxaborolane (Fig. 1).

Molecular Formula : C20H32BN5O4 (calculated from analogous structures in).

Key Properties :

| Property | Value | Source Analogy |

|---|---|---|

| Molecular Weight | 417.3 g/mol | Extrapolated from |

| Topological Polar SA | 78 Ų | Estimated via |

| Rotatable Bonds | 5 | Based on |

Historical Development and Discovery

The compound’s design reflects iterative advancements in three areas:

- Boronic ester chemistry : Originating from Miyaura borylation (1979), optimized via pinacol ester stabilization techniques patented in WO2010/118159.

- Click chemistry : Sharpless 1,3-dipolar cycloaddition (2001) enabled reliable triazole incorporation.

- Piperidine protection : tert-Butyl carbamate (Boc) strategies, widely adopted post-1990s for amine protection in peptide synthesis.

First reported in the mid-2010s, its synthesis likely involved:

Significance in Modern Organic Chemistry

The compound addresses critical challenges in medicinal and materials chemistry:

Dual Reactivity :

- Boronic ester : Participates in Suzuki-Miyaura cross-couplings for biaryl formation, pivotal in constructing kinase inhibitors (e.g., Crizotinib analogs).

- Triazole : Serves as a rigid linker in bioorthogonal conjugations, notably antibody-drug conjugates.

Applications :

- Pharmaceutical intermediates : Combines the metabolic stability of piperidines with the versatility of boronic esters, as seen in proteasome inhibitor syntheses.

- Polymer science : Triazole-boronate monomers enable stimuli-responsive materials via tandem click/coupling reactions.

- Chemical biology : Boc protection allows selective deprotection for site-specific bioconjugation.

Comparative Advantages :

Properties

Molecular Formula |

C18H31BN4O4 |

|---|---|

Molecular Weight |

378.3 g/mol |

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazol-2-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H31BN4O4/c1-16(2,3)25-15(24)22-10-8-13(9-11-22)23-20-12-14(21-23)19-26-17(4,5)18(6,7)27-19/h12-13H,8-11H2,1-7H3 |

InChI Key |

NETVBGZAQGKRGJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis often begins with tert-butyl 4-hydroxypiperidine-1-carboxylate , a commercially available precursor. Hydroxyl group activation is achieved through mesylation or tosylation to form intermediates like tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate . This step ensures a good leaving group for subsequent nucleophilic substitution.

In one protocol, mesylation with methanesulfonyl chloride in dichloromethane (DCM) at 0–25°C for 2–4 hours yields the mesylated derivative in >90% purity. The mesylate group’s electrophilicity facilitates displacement by nitrogen-containing nucleophiles, such as triazole derivatives.

Boronate Ester Installation via Suzuki-Miyaura Coupling

Late-Stage Boronation Strategies

A pivotal step involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Palladium-catalyzed cross-coupling between a halogenated triazole-piperidine intermediate and bis(pinacolato)diboron (B₂Pin₂) is widely adopted.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ (5 mol%) | KOAc | Dioxane | 80°C | 72% | |

| Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | DMF/H₂O | 100°C | 68% |

Key considerations:

Boc Deprotection and Intermediate Purification

Acidic Deprotection of the tert-Butoxycarbonyl Group

Post-functionalization, the Boc group is removed using HCl in dioxane (4 M, 2 hours, 25°C) or TFA/DCM (1:1 v/v, 1 hour). This step exposes the piperidine nitrogen for subsequent reactions while preserving the boronate ester.

Table 2: Deprotection Efficiency Under Varied Conditions

| Reagent | Time (h) | Temperature | Purity | Yield |

|---|---|---|---|---|

| 4M HCl/dioxane | 2 | 25°C | 95% | 90% |

| TFA/DCM | 1 | 25°C | 98% | 88% |

Post-deprotection, silica gel chromatography (ethyl acetate/hexane) or recrystallization (DCM/methanol) isolates the final product.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

Purity and Spectroscopic Validation

-

1H NMR : Key signals include the tert-butyl singlet (δ 1.42 ppm), piperidine multiplet (δ 3.20–3.50 ppm), and triazole proton (δ 8.10 ppm).

-

LCMS (ES+) : m/z 429.25 [M+H]+ aligns with the molecular formula C₂₁H₃₂BN₃O₄.

Challenges and Optimization Opportunities

Boronate Ester Stability

The pinacol boronate ester is prone to hydrolysis under acidic or aqueous conditions. Strategies include:

Chemical Reactions Analysis

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Chemical Reactions

The compound can participate in numerous chemical reactions:

- Substitution Reactions : The dioxaborolane moiety can undergo nucleophilic substitutions.

- Coupling Reactions : It is frequently employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

- Redox Reactions : The compound can be oxidized or reduced to yield various derivatives.

Scientific Research Applications

The applications of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate span several fields:

Chemistry

The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its boronic ester functionality allows for the formation of complex organic molecules through various coupling reactions.

Biology

Its unique structure makes it a valuable tool in biological research. It can be used to study enzyme inhibition mechanisms and protein-ligand interactions due to its ability to form reversible covalent bonds with biological molecules.

Industry

In industrial applications, this compound is utilized in the production of advanced materials and specialty chemicals. Its properties allow for the development of innovative products in sectors such as pharmaceuticals and materials science.

Case Study 1: Medicinal Chemistry

A study demonstrated the potential of this compound as an anticancer agent. The compound showed significant activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Material Science

In material science research, the compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The results indicated improved performance characteristics compared to traditional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biological molecules, making it a useful tool in the study of enzyme inhibition and protein-ligand interactions . The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The target compound’s uniqueness lies in its 1,2,3-triazole-dioxaborolane substituent. Analogous compounds vary primarily in their heterocyclic rings or linker groups:

Key Observations :

Key Observations :

- The pyrazole analog (CAS 877399-74-1) is synthesized via Pd-catalyzed cross-coupling , a method adaptable to the target compound if triazole precursors are available .

- Photoredox methods (e.g., ) offer alternative pathways for complex boronic esters but with lower yields.

Physicochemical Properties

Critical properties include solubility, bioavailability, and stability:

Key Observations :

- The triazole-containing target likely has higher aqueous solubility than the pyrazole analog due to increased polarity, though experimental data are lacking.

- Both compounds are predicted to bypass P-glycoprotein efflux (high BBB permeability), making them suitable for CNS drug development .

Biological Activity

The compound tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a piperidine ring and a triazole moiety linked to a boron-containing dioxaborolane. The molecular formula is with a molecular weight of 311.22 g/mol. The compound is typically stored in an inert atmosphere at temperatures between 2°C and 8°C to maintain stability .

Antagonistic Properties

Research indicates that derivatives containing the triazole group exhibit significant antagonistic effects on various receptors. For example, compounds structurally similar to this one have been shown to modulate the P2Y14 receptor, which is involved in processes related to inflammation and metabolic disorders. The IC50 values for related triazole derivatives range from nanomolar to micromolar concentrations, indicating potent activity against these receptors .

Inhibition of Drug Transporters

Studies have demonstrated that certain derivatives can inhibit ATP-binding cassette (ABC) transporters such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP). This inhibition may contribute to reversing multidrug resistance (MDR) in cancer therapy .

Structure-Activity Relationship (SAR)

The piperidine moiety serves as a crucial site for chemical modifications that enhance biological activity. Variations in substituents on the triazole ring can significantly influence potency and selectivity towards specific targets. For instance, modifications leading to increased lipophilicity often correlate with improved receptor binding affinity .

Case Study 1: Inhibition of P2Y14 Receptor

In a study examining the binding affinity of triazole derivatives to the P2Y14 receptor, several compounds were synthesized and tested. The most potent derivative showed an IC50 value of approximately 6 nM, demonstrating its potential as a therapeutic agent in managing inflammatory conditions .

| Compound | IC50 (nM) | Description |

|---|---|---|

| Triazole Derivative A | 6.0 ± 0.1 | High affinity for P2Y14 |

| Triazole Derivative B | 31.7 ± 8.0 | Moderate affinity |

| Triazole Derivative C | 290 ± 88 | Low affinity |

Case Study 2: Multidrug Resistance Reversal

In another investigation focusing on MDR reversal, derivatives of this compound were evaluated for their ability to inhibit ABC transporters in cancer cell lines. The results indicated that specific modifications led to significant increases in drug retention within cells, thereby enhancing the efficacy of co-administered chemotherapeutics .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or photoredox-mediated cyclization. Key steps include:

- Boronic ester introduction : Use Pd-catalyzed coupling with pinacol boronic esters under inert conditions (e.g., Pd(dppf)Cl₂, Cs₂CO₃, toluene/H₂O at 90°C for 16 hours) .

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole moiety .

- Yield optimization : Adjust solvent polarity (e.g., DMF for photoredox reactions), catalyst loading (0.5–5 mol%), and reaction time (12–20 hours). Lower yields (e.g., 40% in photoredox reactions ) can be improved by pre-drying reagents and using degassed solvents .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine, triazole, and boronic ester signals (e.g., ¹¹B NMR peak at ~30 ppm for dioxaborolane ).

- HRMS (DART or ESI+) : Exact mass matching within 3 ppm error .

- Chromatography : Rf values (e.g., 0.46 in hexanes/EtOAc ) and HPLC purity >95% .

- IR spectroscopy : B-O stretches at ~1350–1310 cm⁻¹ and triazole C-N at ~1600 cm⁻¹ .

Q. How should researchers handle and store this compound to prevent degradation of its boronic ester moiety?

- Storage : Under nitrogen at –20°C in amber vials to avoid hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture or acidic conditions. Safety protocols (e.g., P201/P202 codes ) recommend gloveboxes for air-sensitive steps.

Advanced Research Questions

Q. What strategies enhance this compound’s utility in Suzuki-Miyaura cross-coupling reactions?

- Substrate scope : The boronic ester reacts with aryl/heteroaryl halides (e.g., 7-bromo-4-(p-tolyloxy)quinoline ). Adjust Pd catalysts (e.g., Pd(PPh₃)₄ for electron-deficient partners) .

- Parameter tuning : Higher temperatures (90–110°C) and polar aprotic solvents (dioxane/H₂O) improve coupling efficiency. Additives like K₃PO₄ enhance transmetallation .

- Competing pathways : Monitor protodeboronation via ¹¹B NMR; use excess boronic ester (1.2–2.0 equiv) to suppress side reactions .

Q. How does the triazole ring influence reactivity in photoredox-catalyzed reactions?

The triazole acts as a directing group and stabilizes radical intermediates. For example:

- Mechanistic role : In photoredox cyclobutane synthesis, the triazole facilitates radical-polar crossover, enabling cyclization via single-electron transfer (SET) with 4CzIPN as a photocatalyst .

- Steric effects : Substituents on the triazole modulate regioselectivity in decarboxylative borylation .

Q. What crystallographic challenges arise with this compound, and how can SHELX resolve structural ambiguities?

- Challenges : Low crystal symmetry (triclinic, P1) and disorder in the tert-butyl group .

- SHELX strategies : Use SHELXD for phase problem resolution via dual-space methods and SHELXL for anisotropic refinement of boron atoms. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.